molecular formula C18H36O2 B8536097 Propylheptyl caprylate CAS No. 868839-23-0

Propylheptyl caprylate

Cat. No. B8536097
Key on ui cas rn: 868839-23-0
M. Wt: 284.5 g/mol
InChI Key: WHBKVWBGTBULQY-UHFFFAOYSA-N
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Patent
US08642652B2

Procedure details

500 g 2-propylheptanol, 500 g octanoic acid methyl ester and 50 g Novozym 435 (Novo, Denmark: immobilized lipase—lipase B—from Candida antarctica) were heated under nitrogen for 5 h to 45° C. The temperature was then increased to 60° C. and vacuum (20 mbar) was applied. After 48 h under these conditions, the reaction was terminated. After the enzyme had been filtered off, the product accumulated as a colorless oil. Less than 1% of the educts could be detected by GC.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:5][OH:6])[CH2:2][CH3:3].C[O:13][C:14](=O)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>>[C:14]([O:6][CH2:5][CH:4]([CH2:1][CH2:2][CH3:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(CC)C(CO)CCCCC
Name
Quantity
500 g
Type
reactant
Smiles
COC(CCCCCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was terminated
FILTRATION
Type
FILTRATION
Details
After the enzyme had been filtered off

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(CCCCCCC)(=O)OCC(CCCCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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